molecular formula C21H19FN4O4S B2857479 N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-27-6

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2857479
CAS No.: 1251560-27-6
M. Wt: 442.47
InChI Key: NTZFOVICNCCJFX-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes dual methoxy substitutions (at the 4-position of the phenyl group and the 4-methoxybenzyl moiety) and a fluorine atom at the 3-position of the benzyl group. While direct pharmacological data for this compound is unavailable in the provided evidence, its analogs demonstrate notable bioactivity, suggesting its relevance in drug discovery.

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-29-17-6-4-16(5-7-17)26(12-15-3-9-20(30-2)19(22)11-15)31(27,28)18-8-10-21-24-23-14-25(21)13-18/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFOVICNCCJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace the fluoro or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the triazolopyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

3-Ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Compound P048-1017)

  • Molecular Formula : C₂₂H₂₁FN₄O₃S
  • Molecular Weight : 440.5 g/mol
  • Key Substituents : Ethyl group at the 3-position of the triazolo-pyridine core; 4-fluorobenzyl and 4-methoxyphenyl groups.
  • Physicochemical Properties : logP = 3.49; Polar Surface Area (PSA) = 61.8 Ų .
  • Biological Activity : Exhibited antimalarial activity against Plasmodium falciparum with an IC₅₀ of 2.24 µM .

Comparison with Target Compound :

  • The target compound replaces the ethyl group with a 3-fluoro-4-methoxybenzyl substituent, increasing molecular weight (estimated ~486.5 g/mol) and hydrophobicity (higher logP due to additional methoxy group).
  • The fluorine at the 3-position (vs.

Analogs with Varied Heterocyclic Cores

2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Core Structure : [1,2,4]Triazolo[4,3-b]pyridazine.
  • Substituents : Ethoxyphenyl and fluorophenyl groups; thioacetamide linker.
  • Key Differences : The pyridazine core (vs. pyridine in the target compound) and sulfur-containing side chain may reduce metabolic stability compared to sulfonamides .

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Core Structure : [1,2,4]Triazolo[4,3-b]pyridazine.
  • Substituents : Ethoxyphenyl and methyl-triazolo-pyridazine groups.
  • Comparison : The absence of a sulfonamide moiety limits direct functional analogy to the target compound, though both share aryl-substituted triazolo-heterocycles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Activity (IC₅₀)
Target Compound C₂₃H₂₀F₂N₄O₄S* ~486.5 ~4.0† 3-Fluoro-4-methoxybenzyl, 4-methoxyphenyl Not reported
3-Ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C₂₂H₂₁FN₄O₃S 440.5 3.49 Ethyl, 4-fluorobenzyl, 4-methoxyphenyl 2.24 µM (Antimalarial)
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₂₁H₁₇FN₆O₂S 436.5 ~3.8‡ Ethoxyphenyl, fluorophenyl, thioacetamide Not reported

*Estimated based on structural analysis.
†Predicted using fragment-based methods (additional methoxy group increases logP).
‡Estimated from analogous structures.

Research Findings and Implications

  • Fluorine and methoxy groups may enhance target binding or pharmacokinetic properties .
  • SAR Insights : Ethyl-to-fluoromethoxy substitution increases steric bulk and electron-withdrawing effects, which could modulate enzyme inhibition (e.g., falcipain-2 in malaria parasites) .
  • Limitations : Direct comparative data for the target compound is lacking; inferences are drawn from structural analogs. Further synthesis and in vitro testing are needed to validate hypotheses.

Notes

Structural Diversity : Analogs with pyridazine cores (e.g., ) highlight the importance of the pyridine core in sulfonamide bioactivity.

Therapeutic Scope : While antimalarial activity is prominent in , other analogs (e.g., ) indicate broader applications in pesticide development, underscoring the versatility of triazolo-sulfonamides.

Biological Activity

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines, which are known for their wide range of biological activities. The structural formula can be represented as follows:

C16H18FN3O3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

This compound features a sulfonamide group, which is often associated with various pharmacological effects, including antitumor and antimicrobial activities.

Anticancer Activity

Research indicates that compounds with a triazolopyridine scaffold exhibit promising anticancer properties. A study highlighted the ability of similar triazolopyridines to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with sulfonamide substitutions have demonstrated efficacy against various cancer cell lines by modulating protein kinase activity and inducing apoptosis .

Antimalarial Activity

In vivo studies have shown that triazolopyridine derivatives can act as PfDHODH inhibitors , which are crucial for Plasmodium falciparum survival. The compound under discussion has been linked to potential antimalarial effects, suggesting it may serve as a lead compound for developing new antimalarial therapies .

Antibacterial and Antifungal Properties

Triazolopyridine derivatives are also noted for their antibacterial and antifungal activities. The presence of the sulfonamide group enhances these properties, making them suitable candidates for treating infections caused by resistant strains of bacteria and fungi .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protein Kinases : By modulating the activity of kinases involved in cell signaling pathways, this compound can influence cellular proliferation and apoptosis.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens (e.g., DHODH in malaria), thereby disrupting their life cycle.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated anticancer activity against breast cancer cell lines through apoptosis induction .
Study 2Showed effective inhibition of PfDHODH in vitro with an IC50 value indicating strong potential for antimalarial applications .
Study 3Reported antibacterial effects against Gram-positive bacteria, highlighting its utility in treating resistant infections .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions starting with cyclization of a triazolo-pyridine core, followed by sulfonamide coupling. Key steps include:

  • Cyclization : Use reflux conditions (e.g., ethanol at 80°C) with catalysts like acetic acid to form the triazolo-pyridine ring .
  • Sulfonamide Formation : React the core with sulfonyl chlorides under inert atmospheres (N₂/Ar) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
  • Substituent Introduction : Optimize fluorophenyl and methoxyphenyl group coupling via nucleophilic substitution (e.g., using NaH as a base in THF) .
    Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), monitor purity via TLC, and use column chromatography for isolation .

Basic: Which analytical techniques are essential for confirming its structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 424.49 for C₂₂H₂₁FN₄O₃S) .
  • FTIR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

Basic: How do structural features (e.g., fluorine, methoxy groups) influence its biological activity?

Answer:

  • Fluorine : Enhances metabolic stability and binding via hydrophobic interactions (e.g., with enzyme pockets like carbonic anhydrase) .
  • Methoxy Groups : Improve solubility and modulate electronic effects on the sulfonamide moiety, affecting target affinity .
  • Sulfonamide Position : The 6-position on the triazole ring is critical for hydrogen bonding with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays : Validate target binding using Surface Plasmon Resonance (SPR) alongside enzyme inhibition assays to distinguish direct vs. off-target effects .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 3-fluoro with chloro) to isolate substituent-specific activity .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinases) to confirm binding modes and reconcile discrepancies in IC₅₀ values .

Advanced: What computational methods are suitable for predicting its mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or carbonic anhydrase IX. Focus on sulfonamide hydrogen bonds and fluorine’s hydrophobic fit .
  • MD Simulations : Simulate binding stability (50–100 ns) in explicit solvent (TIP3P water) to assess conformational changes .
  • QSAR Models : Train models on triazolo-pyridine derivatives to predict activity cliffs and optimize substituent patterns .

Advanced: How does pH affect the compound’s stability in biological assays?

Answer:

  • Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation Pathways : Acidic conditions may hydrolyze sulfonamide bonds, while alkaline pH could oxidize methoxy groups. Use LC-MS to identify breakdown products .
  • Buffering Agents : Add 1–5% DMSO or cyclodextrin to enhance solubility and mitigate aggregation in neutral buffers .

Advanced: What strategies improve SAR studies for this compound class?

Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., varying aryl groups at N-positions) to map steric/electronic effects .
  • Parallel Synthesis : Use automated platforms (e.g., microwave-assisted reactions) to generate libraries of 50–100 derivatives for high-throughput screening .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., 3-fluoro vs. 4-methoxy) to activity using regression models .

Advanced: How can mutational analysis elucidate its mechanism of action?

Answer:

  • Target Engineering : Create point mutations (e.g., His94Ala in carbonic anhydrase) to test sulfonamide binding dependency .
  • CRISPR Knockout Models : Use HEK293T cells lacking suspected targets (e.g., EGFR) to confirm on-target cytotoxicity .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to wild-type vs. mutant proteins .

Advanced: What formulation strategies address its low aqueous solubility?

Answer:

  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation to enhance bioavailability .
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
  • Co-Solvent Systems : Use 10% Cremophor EL/ethanol (4:1 v/v) for in vivo administration .

Advanced: How to interpret ambiguous mass spectrometry fragmentation patterns?

Answer:

  • MS/MS Analysis : Fragment ions (e.g., m/z 284.1 for triazole-pyridine core) confirm cleavage at sulfonamide bonds. Compare with synthetic standards .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish between structural isomers (e.g., substituent positional effects) .
  • Software Tools : Use Mass Frontier or mMass to simulate fragmentation and assign peaks .

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